Copper, bis(2-pyridinecarboxylato-kappaN1,kappaO2)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

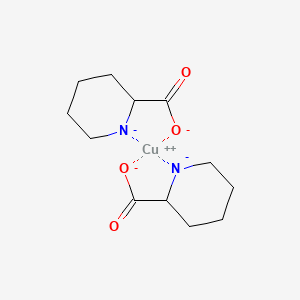

Bis(2-piridincarboxilato-κN1,κO2)-cobre(II), también conocido como picolinato de cobre(II), es un compuesto de coordinación con la fórmula molecular C12H8CuN2O4 y un peso molecular de 307,75 g/mol . Este compuesto se forma por la coordinación de iones cobre(II) con dos moléculas de ligando piridina-2-carboxilato (picolinato). Es conocido por su estabilidad y sus propiedades químicas únicas, lo que lo convierte en un tema de interés en varios campos científicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Bis(2-piridincarboxilato-κN1,κO2)-cobre(II) se puede sintetizar mediante la reacción de sales de cobre(II), como sulfato de cobre(II) o cloruro de cobre(II), con ácido piridina-2-carboxílico (ácido picolínico) en una solución acuosa. La reacción generalmente implica los siguientes pasos:

- Disolver la sal de cobre(II) en agua para formar una solución de iones cobre(II).

- Añadir ácido piridina-2-carboxílico a la solución y ajustar el pH para facilitar la formación del complejo.

- Permitir que la mezcla de reacción se agite a temperatura ambiente o a temperaturas ligeramente elevadas hasta que el complejo precipite fuera de la solución.

- Filtrar y lavar el precipitado para obtener el compuesto Bis(2-piridincarboxilato-κN1,κO2)-cobre(II) puro .

Métodos de producción industrial

La producción industrial de Bis(2-piridincarboxilato-κN1,κO2)-cobre(II) sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores grandes y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto. El compuesto se purifica luego mediante cristalización u otras técnicas de separación y se envasa para diversas aplicaciones.

Análisis De Reacciones Químicas

Tipos de reacciones

Bis(2-piridincarboxilato-κN1,κO2)-cobre(II) experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de oxidación-reducción: El ion cobre(II) puede participar en reacciones redox, donde puede reducirse a cobre(I) u oxidarse a cobre(III) en condiciones específicas.

Reacciones de sustitución: Los ligandos de picolinato pueden ser sustituidos por otros ligandos en presencia de reactivos adecuados, lo que lleva a la formación de nuevos compuestos de coordinación.

Reactivos y condiciones comunes

Agentes oxidantes: El peróxido de hidrógeno, el permanganato de potasio y otros agentes oxidantes pueden usarse para oxidar el cobre(II) a cobre(III).

Agentes reductores: El borohidruro de sodio, la hidracina y otros agentes reductores pueden reducir el cobre(II) a cobre(I).

Intercambio de ligandos: Ligandos como amoníaco, etilendiamina y otros agentes quelantes pueden reemplazar los ligandos de picolinato en condiciones controladas.

Principales productos formados

Oxidación: Complejos de cobre(III).

Reducción: Complejos de cobre(I).

Sustitución: Nuevos compuestos de coordinación con diferentes ligandos.

Aplicaciones Científicas De Investigación

Bis(2-piridincarboxilato-κN1,κO2)-cobre(II) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como catalizador en la síntesis orgánica y en estudios de química de coordinación.

Biología: Se investiga su posible papel en los sistemas biológicos, incluida su interacción con enzimas y proteínas.

Medicina: Se explora su posible propiedad terapéutica, como sus efectos antiinflamatorios y antioxidantes.

Mecanismo De Acción

El mecanismo de acción de Bis(2-piridincarboxilato-κN1,κO2)-cobre(II) implica su capacidad para interactuar con varios objetivos moleculares y vías. El ion cobre(II) puede coordinarse con diferentes moléculas biológicas, influyendo en su estructura y función. Los ligandos de picolinato también pueden desempeñar un papel en la estabilización del complejo y facilitar su interacción con objetivos específicos. Las propiedades redox del compuesto le permiten participar en reacciones de transferencia de electrones, que pueden modular los procesos celulares y las vías bioquímicas .

Comparación Con Compuestos Similares

Bis(2-piridincarboxilato-κN1,κO2)-cobre(II) se puede comparar con otros compuestos similares, como:

Acetato de cobre(II): Otro compuesto de coordinación de cobre(II) con ligandos acetato.

Sulfato de cobre(II): Una sal de cobre(II) ampliamente utilizada con ligandos sulfato.

Cloruro de cobre(II): Una sal común de cobre(II) con ligandos cloruro.

Singularidad

La singularidad de Bis(2-piridincarboxilato-κN1,κO2)-cobre(II) radica en su coordinación específica con los ligandos de picolinato, que imparte propiedades químicas y biológicas distintas. Los ligandos de picolinato mejoran la estabilidad y la solubilidad del complejo, lo que lo hace adecuado para diversas aplicaciones en investigación e industria .

Propiedades

Fórmula molecular |

C12H18CuN2O4-2 |

|---|---|

Peso molecular |

317.83 g/mol |

Nombre IUPAC |

copper;piperidin-1-ide-2-carboxylate |

InChI |

InChI=1S/2C6H10NO2.Cu/c2*8-6(9)5-3-1-2-4-7-5;/h2*5H,1-4H2,(H,8,9);/q2*-1;+2/p-2 |

Clave InChI |

UTBAUPRWNPGTKA-UHFFFAOYSA-L |

SMILES canónico |

C1CC[N-]C(C1)C(=O)[O-].C1CC[N-]C(C1)C(=O)[O-].[Cu+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B12092621.png)

![1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine](/img/structure/B12092625.png)

![Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12092636.png)

![5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B12092690.png)

![4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B12092695.png)

![tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate](/img/structure/B12092708.png)